molecular formula C16H16BrNO4S B3047732 N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide CAS No. 14347-25-2

N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide

Cat. No.: B3047732
CAS No.: 14347-25-2
M. Wt: 398.3 g/mol
InChI Key: MSZJJGHZRBKVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a bromoacetyl group, and a methanesulfonamide group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.

    Introduction of the bromoacetyl group: The benzyloxy-substituted phenol is then reacted with bromoacetyl bromide in the presence of a base like pyridine to introduce the bromoacetyl group.

    Formation of the methanesulfonamide group: Finally, the intermediate compound is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the benzyloxy and bromoacetyl groups.

    Hydrolysis Reactions: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoacetyl group with an amine can form an amide derivative, while oxidation of the benzyloxy group can yield a benzoic acid derivative.

Scientific Research Applications

N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical processes. Its unique reactivity makes it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and covalent bonds with the target molecules. The pathways involved in its mechanism of action depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide can be compared with other similar compounds, such as:

    N-(2-benzyloxy-5-bromoacetyl-phenyl)-benzenesulfonamide: This compound has a similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group. The difference in the sulfonamide group can affect the compound’s reactivity and biological activity.

    N-(2-benzyloxy-5-chloroacetyl-phenyl)-methanesulfonamide: This compound has a chloroacetyl group instead of a bromoacetyl group. The presence of chlorine instead of bromine can influence the compound’s chemical properties and reactivity.

    N-(2-benzyloxy-5-bromoacetyl-phenyl)-ethanesulfonamide: This compound has an ethanesulfonamide group instead of a methanesulfonamide group. The longer alkyl chain can affect the compound’s solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[5-(2-bromoacetyl)-2-phenylmethoxyphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-23(20,21)18-14-9-13(15(19)10-17)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZJJGHZRBKVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458561
Record name N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-25-2
Record name N-[5-(2-Bromoacetyl)-2-(phenylmethoxy)phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14347-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(benzyloxy)-5-(2-bromoacetyl)phenyl]methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Reactant of Route 6
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.